molecular formula C6H8N2S B13287174 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol

5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol

Cat. No.: B13287174
M. Wt: 140.21 g/mol
InChI Key: BGXVXNFRCRHPNJ-UHFFFAOYSA-N
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Description

5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol: is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use in developing new pharmaceuticals targeting specific diseases or conditions .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s bioactive effects. The pathways involved may include oxidative stress response, signal transduction, and apoptosis .

Comparison with Similar Compounds

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Comparison: Compared to these similar compounds, 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential bioactivity. The thiol group allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-7-thiol

InChI

InChI=1S/C6H8N2S/c9-5-1-3-8-4-2-7-6(5)8/h2,4-5,9H,1,3H2

InChI Key

BGXVXNFRCRHPNJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CN=C2C1S

Origin of Product

United States

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